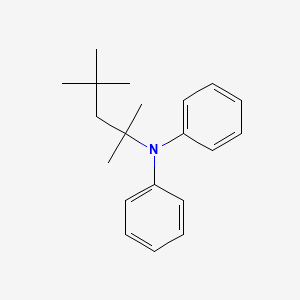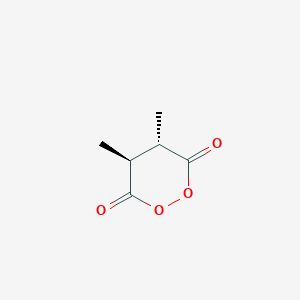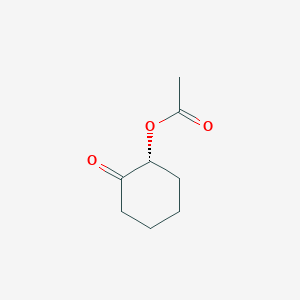![molecular formula C19H11F5S B14507526 1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene CAS No. 65015-55-6](/img/structure/B14507526.png)
1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene is an organic compound characterized by the presence of a pentafluorophenyl group attached to a sulfanyl group, which is further connected to a methylene bridge linking two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene typically involves the reaction of pentafluorophenylthiol with benzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for 1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride, along with the appropriate electrophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Scientific Research Applications
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene depends on the specific application. In general, the compound can interact with various molecular targets through its aromatic rings and sulfanyl group. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
1,1’-{[(Trifluoromethyl)sulfanyl]methylene}dibenzene: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.
1,1’-{[(Methylthio)sulfanyl]methylene}dibenzene: Contains a methylthio group instead of a pentafluorophenyl group.
1,1’-{[(Phenyl)sulfanyl]methylene}dibenzene: Similar structure with a phenyl group instead of a pentafluorophenyl group.
Uniqueness
1,1’-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential for specific applications, such as in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
65015-55-6 |
|---|---|
Molecular Formula |
C19H11F5S |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-benzhydrylsulfanyl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C19H11F5S/c20-13-14(21)16(23)19(17(24)15(13)22)25-18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H |
InChI Key |
PUOPXJDCRASUGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



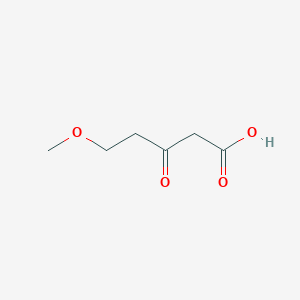

![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
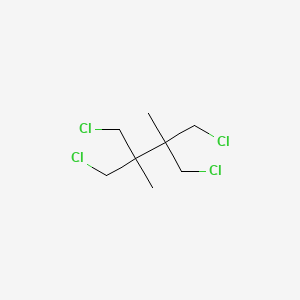
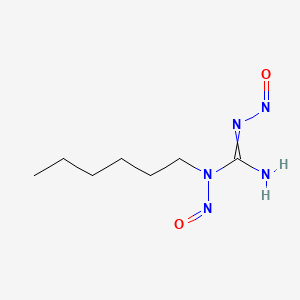

![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)

